

Quinclorac: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Quinclorac*

Cat. No.: *B133601*

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Abstract

Quinclorac is a selective herbicide widely utilized in agriculture for the control of various grass and broadleaf weeds, particularly in rice and turfgrass. Its unique mode of action, which differs between monocotyledonous and dicotyledonous plants, makes it a subject of significant scientific interest. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of **quinclorac**. Detailed experimental protocols for its analysis and the elucidation of its biological effects are also presented, alongside visualizations of its chemical structure and relevant signaling pathways to facilitate a comprehensive understanding for researchers and professionals in the field.

Chemical Identity and Structure

Quinclorac, with the IUPAC name 3,7-dichloroquinoline-8-carboxylic acid, is a synthetic auxin herbicide belonging to the quinolinecarboxylic acid class of compounds.^{[1][2]} Its chemical identity is well-established with the CAS Registry Number 84087-01-4.^{[3][4]}

The fundamental structure of **quinclorac** consists of a quinoline ring system substituted with two chlorine atoms at positions 3 and 7, and a carboxylic acid group at position 8.^[5] This specific arrangement of functional groups is crucial for its herbicidal activity.

Figure 1: Chemical structure of **Quinclorac**.

Physicochemical Properties

The physical and chemical properties of **quinclorac** are summarized in the table below. These properties influence its environmental fate, bioavailability, and formulation.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₅ Cl ₂ NO ₂	
Molecular Weight	242.06 g/mol	
Appearance	Colorless solid/crystals	
Melting Point	274 °C	
Boiling Point	Decomposes before boiling	
Water Solubility	63.28 ± 1.57 mg/L (in deionized water at 20°C). Solubility is pH-dependent, increasing from 3.61 mg/L at pH 1.0 to 10457.65 mg/L at pH 8.95.	
Vapor Pressure	0.01 mPa (at 20°C)	
pKa	4.34 (at 25°C)	
Solubility in Organic Solvents (at 20°C)	Acetone: 2000 mg/L, Ethanol: 2000 mg/L, Methylene chloride: <100 mg/L, Acetonitrile: <100 mg/L, n-Hexane: <100 mg/L	

Note on Water Solubility: There are conflicting reports on the water solubility of **quinclorac**. While some sources state a very low solubility of 0.065 mg/L at pH 7, a more detailed study has demonstrated its pH-dependent nature, with significantly higher solubility in neutral to alkaline conditions. The pH-dependent values are considered more reliable for experimental design.

Mechanism of Action

Quinclorac exhibits a dual mode of action that is dependent on the plant species.

Auxin-like Activity in Dicotyledonous Plants

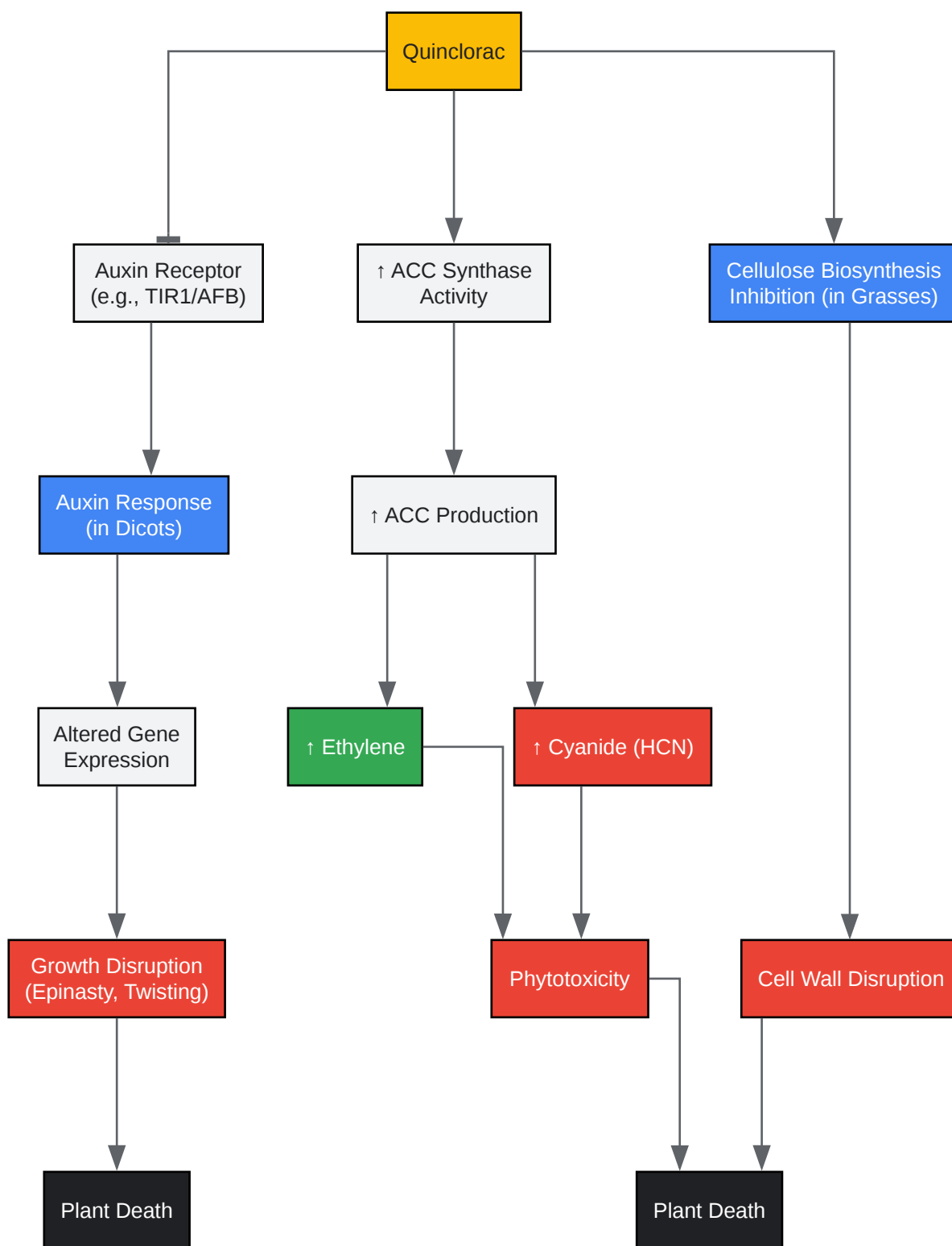
In broadleaf weeds, **quinclorac** acts as a synthetic auxin. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to an overstimulation of auxin-responsive genes. This hormonal imbalance disrupts normal plant growth processes, causing symptoms such as epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.

Cellulose Biosynthesis Inhibition in Monocotyledonous Plants

In susceptible grasses, the primary mode of action is the inhibition of cellulose biosynthesis, a critical component of the plant cell wall. This disruption of cell wall formation leads to a cessation of growth and necrosis, particularly in the zones of elongation.

Induction of Ethylene and Cyanide Biosynthesis

A key aspect of **quinclorac**'s toxicity in sensitive grasses is the induction of ethylene and cyanide biosynthesis. **Quinclorac** treatment leads to an increase in the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the key enzyme in the ethylene biosynthesis pathway. The resulting accumulation of ACC is then converted to ethylene and hydrogen cyanide (HCN), a potent metabolic inhibitor. The overproduction of both ethylene and cyanide contributes significantly to the phytotoxic effects observed in susceptible grass species.



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Figure 2: Simplified signaling pathway of **Quinclorac**'s herbicidal action.

Experimental Protocols

Analysis of Quinclorac Residues in Soil and Plant Matrices

The following is a generalized protocol for the extraction and analysis of **quinclorac** residues, based on methodologies described in the scientific literature.

4.1.1. Extraction

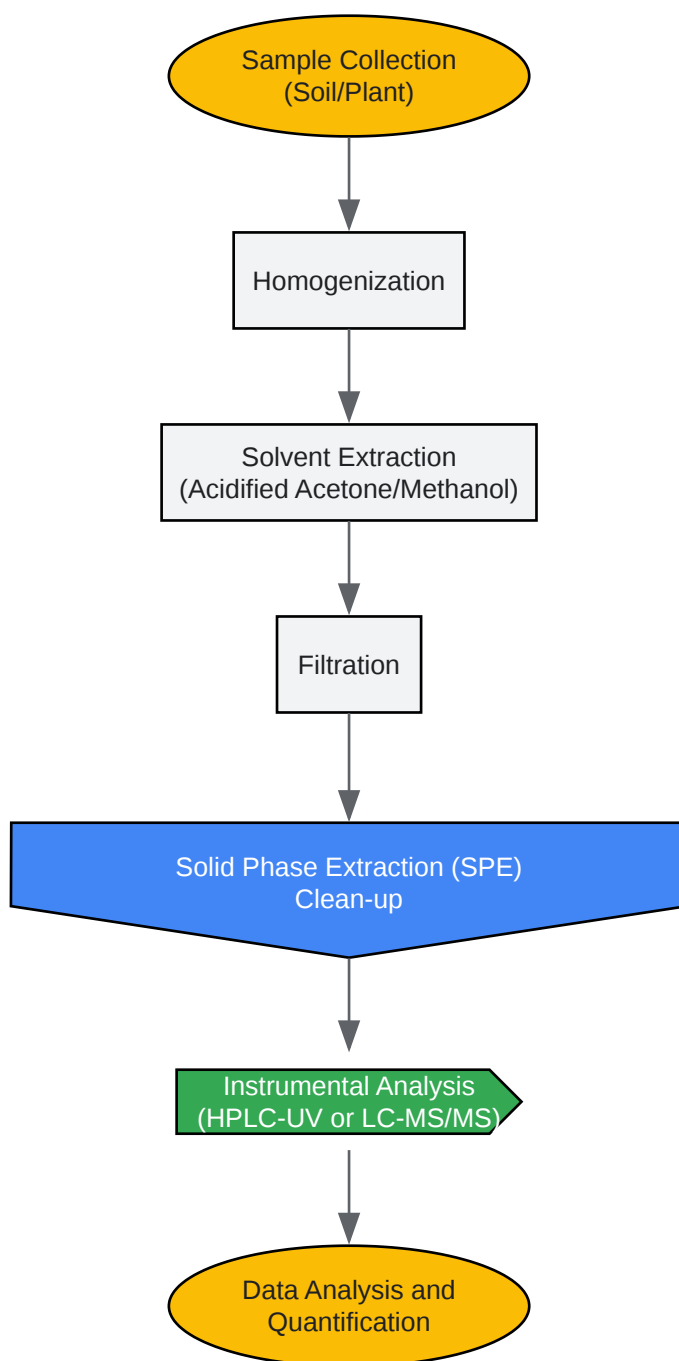
- **Sample Preparation:** Homogenize 5-10 g of the soil or plant sample. For plant samples, a 30-minute pre-soak in water may be beneficial.
- **Solvent Extraction:** Add 100 mL of a 1% hydrochloric acid-acetone solution (or methanol for some matrices) and homogenize thoroughly.
- **Filtration:** Filter the homogenate under suction. Re-extract the residue with an additional 50 mL of the extraction solvent and filter again.
- **Combine and Adjust Volume:** Combine the filtrates and adjust the final volume to 200 mL with the extraction solvent.

4.1.2. Clean-up (Solid Phase Extraction - SPE)

- **Cartridge Conditioning:** Condition an octadecylsilanized silica gel (C18) SPE cartridge (1000 mg) by passing 5 mL of methanol followed by 5 mL of 0.1 vol% hydrochloric acid.
- **Sample Loading:** Load an aliquot of the extract onto the conditioned cartridge.
- **Washing:** Wash the cartridge with a 10 mL mixture of 0.1 vol% hydrochloric acid and methanol (4:1, v/v) to remove interfering substances. Discard the effluent.
- **Elution:** Elute the **quinclorac** with a 10 mL mixture of 0.1 vol% hydrochloric acid and methanol (1:4, v/v). Collect the eluate.
- **Final Preparation:** Adjust the volume of the eluate to a known final volume (e.g., 10 mL) for analysis.

4.1.3. Quantification by HPLC-UV or LC-MS/MS

- Instrumentation: A High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector or a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
- Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of water (containing 0.2% acetic acid) and methanol (e.g., 45:55, v/v) at a flow rate of 0.8 mL/min.
- Detection: UV detection at 240 nm or by monitoring specific parent and daughter ion transitions in MS/MS.
- Quantification: Generate a calibration curve using certified reference standards of **quinclorac**.



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Figure 3: General experimental workflow for **Quinclorac** residue analysis.

Measurement of Ethylene Production in Plant Tissues

This protocol is adapted from studies investigating the effect of **quinclorac** on ethylene biosynthesis.

- **Plant Treatment:** Treat susceptible plants with **quinclorac** at the desired concentration and duration.
- **Tissue Incubation:** Excise plant tissues (e.g., roots, shoots) and place them in sealed vials.
- **Headspace Sampling:** After a defined incubation period (e.g., 1-24 hours), withdraw a sample of the headspace gas from the vials using a gas-tight syringe.
- **Gas Chromatography (GC) Analysis:** Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina) to separate and quantify ethylene.
- **Data Normalization:** Express ethylene production as nmol per gram of fresh weight per hour.

Conclusion

Quinclorac remains a significant tool in modern agriculture due to its selective herbicidal properties. A thorough understanding of its chemical structure, physicochemical characteristics, and complex mode of action is essential for its effective and safe use, as well as for the development of new herbicidal compounds and strategies to manage weed resistance. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the properties and biological effects of this important molecule.

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- To cite this document: BenchChem. [Quinclorac: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133601#chemical-structure-and-properties-of-quinclorac]

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